4-(Cbz-amino)-4-methylpiperidine hydrochloride; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

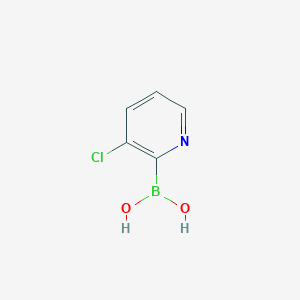

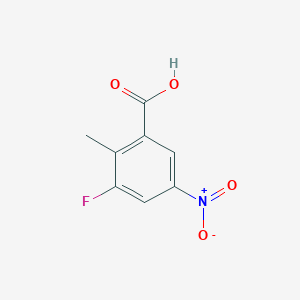

4-(Cbz-amino)-4-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 207296-89-7. Its molecular weight is 270.76 and its molecular formula is C13H19ClN2O2 . It is stored in an inert atmosphere at room temperature . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is benzyl 4-piperidinylcarbamate hydrochloride . The InChI Code is 1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H . The InChI key is PRLHASMXVOZART-UHFFFAOYSA-N .Chemical Reactions Analysis

Cbz-protected amines, such as 4-(Cbz-amino)-4-methylpiperidine hydrochloride, can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .Physical and Chemical Properties Analysis

4-(Cbz-amino)-4-methylpiperidine hydrochloride is a solid at room temperature . It is stored in an inert atmosphere . The compound has a molecular weight of 270.76 and a molecular formula of C13H19ClN2O2 .Scientific Research Applications

Synthesis of Complex Molecules

The versatility of 4-(Cbz-amino)-4-methylpiperidine hydrochloride is evident in its use as a building block for the synthesis of orthogonally protected 3,7-diazabicyclo[4.1.0]heptane, highlighting its potential for generating compounds with significant biological activity. This synthesis involves a multigram process starting with basic materials, demonstrating the compound's utility in creating structurally complex molecules (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Combinatorial Chemistry

Further extending its application in synthetic chemistry, 4-(Cbz-amino)-4-methylpiperidine hydrochloride serves as a precursor for triazolyl-substituted 3-aminopiperidines, new scaffolds for combinatorial chemistry. This synthesis process, involving nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, illustrates the compound's role in developing novel chemical libraries for drug discovery (Schramm, Saak, Hoenke, & Christoffers, 2010).

Pharmaceutical Intermediate Synthesis

The compound's utility is not limited to basic chemical synthesis; it also finds application in the creation of pharmaceutical intermediates. For instance, its role in the synthesis of N-Cbz-protected amino acids into arylamides showcases its importance in generating intermediates for pharmaceutical development, providing high yields under mild conditions without obvious racemization (Mao, Wang, Li, Han, & Zhou, 2011).

Safety and Hazards

Properties

IUPAC Name |

benzyl N-(4-methylpiperidin-4-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCTUPDPCQEBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646438 |

Source

|

| Record name | Benzyl (4-methylpiperidin-4-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236406-15-8 |

Source

|

| Record name | Benzyl (4-methylpiperidin-4-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)

![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)

![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)

![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)